6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride is a chemical compound with the molecular formula C6H6Cl2N4. It is a derivative of pyrazolo[3,4-D]pyrimidine, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride typically involves the reaction of hydrazine with 2,4-Dichloro-pyrimidine-5-carbaldehyde in the presence of a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying with sodium sulfate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reaction conditions and optimizing parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: THF, EtOAc
Catalysts: Zinc chloride (ZnCl2) for certain reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrazolo[3,4-D]pyrimidine derivatives .
Scientific Research Applications
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential inhibitory effects on enzymes like xanthine oxidase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride involves its interaction with specific molecular targets. For instance, it has a structural resemblance to substrates for the enzyme xanthine oxidase, allowing it to bind to the enzyme and inhibit its activity. Additionally, it targets CDK2, a protein involved in cell cycle regulation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1H-pyrazolo[3,4-D]pyrimidine
- 6-Chloro-4-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride
- 6-Amino-1H-pyrazolo[3,4-D]pyrimidine
Uniqueness
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 and xanthine oxidase sets it apart from other similar compounds, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C6H6Cl2N4 |
---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
6-chloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C6H5ClN4.ClH/c1-3-4-2-8-6(7)9-5(4)11-10-3;/h2H,1H3,(H,8,9,10,11);1H |
InChI Key |
QLSRWGXGJRMREW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC(=NC2=NN1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.